molecular formula C10H17NO2 B052842 Ethyl quinuclidine-4-carboxylate CAS No. 22766-68-3

Ethyl quinuclidine-4-carboxylate

Cat. No. B052842
CAS RN: 22766-68-3
M. Wt: 183.25 g/mol
InChI Key: MMXIVBVOFFBDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl quinuclidine-4-carboxylate's synthesis involves intricate chemical reactions that highlight its importance in organic synthesis. For example, the compound can be formed through reactions between quinuclidines and ethyl S-aryl thiolcarbonates under specific conditions, showcasing a stepwise mechanism where the breakdown of a tetrahedral addition intermediate is rate determining (Castro, Muñoz, & Santos, 1999). Similarly, the compound's synthesis from indoles and halodiazoacetates through a cyclopropanation-ring expansion reaction illustrates its complex formation process and the potential for creating diverse quinoline structures (Beilstein Journal of Organic Chemistry, 2015).

Molecular Structure Analysis

The molecular structure of ethyl quinuclidine-4-carboxylate and its derivatives have been extensively studied, providing insights into their conformation and electronic properties. For instance, X-ray crystallography has been used to determine the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, highlighting the compound's geometric features and confirming the presence of double bonds within its cyclohexene ring (Xiang, 2004).

Chemical Reactions and Properties

Ethyl quinuclidine-4-carboxylate's chemical reactivity is evidenced through its involvement in various reactions, such as the dehydration process during the production of the antihistamine drug Quifenadine. This reaction demonstrates the compound's ability to undergo carbenium ion rearrangements, leading to the formation of complex bicyclic systems (Puriņš et al., 2020). Additionally, the synthesis of new derivatives through reactions with dimethylamino compounds reveals the structural versatility and potential pharmacological applications of ethyl quinuclidine-4-carboxylate derivatives (Guillon et al., 1998).

Physical Properties Analysis

The physical properties of ethyl quinuclidine-4-carboxylate, such as solubility, melting point, and stability, are crucial for its application in various chemical processes. While specific studies focusing solely on these properties were not identified, understanding these aspects is essential for optimizing synthesis methods and ensuring the compound's effective use in research and industrial applications.

Chemical Properties Analysis

The chemical properties of ethyl quinuclidine-4-carboxylate, including its reactivity, stability under different conditions, and interactions with other molecules, play a significant role in its applications in synthetic chemistry and material science. The compound's ability to participate in cyclopropanation-ring expansion reactions and its reactivity towards carbonyl groups underline its utility in constructing complex molecular architectures (Beilstein Journal of Organic Chemistry, 2015).

Scientific Research Applications

  • Antimalarial and Antiarrhythmic Agents : Ethyl quinuclidine-4-carboxylate derivatives are used in the synthesis of quinine, quinidine, and their analogs, which have applications as antimalarial and antiarrhythmic agents (Grossberg, 2013).

  • Antihistamine Drug Production : The compound is involved in the production of the antihistamine drug Quifenadine. Specifically, dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate is a key step in its production (Puriņš et al., 2020).

  • Kinetic Studies in Organic Chemistry : It plays a role in the study of reaction kinetics, such as the reactions of quinuclidines with various thiolcarbonates, which are important for understanding reaction mechanisms in organic chemistry (Castro et al., 1999).

  • Muscarinic Receptor Antagonists : Quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives, related to ethyl quinuclidine-4-carboxylate, show promise as muscarinic M3 receptor antagonists, which could be beneficial for treating overactive bladder symptoms (Naito et al., 2005).

  • Squalene Synthase Inhibitors : Optimized quinuclidine derivatives act as potent squalene synthase inhibitors, which can impact cholesterol biosynthesis. These compounds have shown potential in rat models for reducing cholesterol biosynthesis (Brown et al., 1997).

  • Oral Antiallergy Agents : Derivatives such as ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate show potential as oral antiallergy agents, offering more potent effects than some existing treatments (Althuis et al., 1979).

properties

IUPAC Name

ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXIVBVOFFBDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(CC1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341487
Record name 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl quinuclidine-4-carboxylate

CAS RN

22766-68-3
Record name Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22766-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-azabiciclo[2.2.2]octan-4-carboxyilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 4-quinuclidinecarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J67LZW838V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate (20.42 g, 92.9 mmol) in THF (600 mL) was cooled to −50° C. under Ar. LDA (2.0 M in heptane/THF/ethyl benzene, 70 mL, 140 mmol) was slowly added to the solution at −50° C. over 25 min. The reaction was allowed to warm up to room temperature over 16 h. The reaction was quenched with K2CO3 (saturated aqueous) (500 mL) and extracted with Et2O (3×500 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated under vacuum. The resulting orange oil was co-evaporated three times with DCM to remove excess ethyl benzene, resulting in the title compound (16.29 g, 95.7%). EI-MS m/z 184(M+H+) Rt (1.08 min).
Quantity
20.42 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
95.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl quinuclidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl quinuclidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl quinuclidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl quinuclidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl quinuclidine-4-carboxylate
Reactant of Route 6
Ethyl quinuclidine-4-carboxylate

Citations

For This Compound
3
Citations
RG Kostyanovsky, EE Mikhlina… - Organic Mass …, 1970 - Wiley Online Library
The mass spectra of the quinuclidine‐2 (and ‐3)‐ones and other functional derivatives of quinuclidine as well as 2‐azaquinuclidine and benzoquinuclidine have been investigated. The …
Number of citations: 26 onlinelibrary.wiley.com
E Palmieri - 2017 - Dissertation, Bochum, Ruhr …
Number of citations: 0
FMFRA Silvestre - 2020 - repositorio.ul.pt
… The process of the formation of umeclidinium bromide involved the computational study of ethyl quinuclidine-4-carboxylate, the reaction between lithium diisopropylamide (LDA) with …
Number of citations: 0 repositorio.ul.pt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.